Structural and Physicochemical Profiling of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride (Budipine Hydrochloride): A Comprehensive Technical Guide
Structural and Physicochemical Profiling of 1-Tert-butyl-4,4-diphenylpiperidin-1-ium Chloride (Budipine Hydrochloride): A Comprehensive Technical Guide
Executive Summary
Understanding the intricate relationship between molecular architecture and pharmacological efficacy is paramount in neuropharmacology. 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride , universally recognized as budipine hydrochloride , is a multifaceted neuroactive compound historically utilized in the management of Parkinson's disease[1]. This whitepaper elucidates its chemical structure, physicochemical properties, multi-target pharmacodynamics, and the rigorous analytical methodologies required for its quantification and evaluation.
Molecular Architecture and Structural Causality
The core scaffold of budipine features a piperidine ring substituted with a bulky tert-butyl group at the nitrogen atom (position 1) and two phenyl rings at position 4[2]. This specific topological arrangement is not arbitrary; it directly dictates the molecule's pharmacokinetic and pharmacodynamic behavior.
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Causality of the tert-butyl group: The steric bulk of the tert-butyl group shields the basic nitrogen, modulating its pKa and influencing the binding kinetics at the N-methyl-D-aspartate (NMDA) receptor's phencyclidine (PCP) site[3]. It imparts a fast on/off rate, which is the hallmark of low-affinity, uncompetitive NMDA antagonists, preventing the severe psychotomimetic side effects seen with high-affinity blockers[3].
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Causality of the diphenyl substitution: The highly lipophilic 4,4-diphenyl moiety drives blood-brain barrier (BBB) permeability. Furthermore, the spatial arrangement of these aromatic rings allows for critical π−π stacking interactions within the hydrophobic pockets of monoamine oxidase B (MAO-B) and the dopamine transporter (DAT)[3].
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Salt Form (1-ium chloride): Formulating the free base as a chloride salt enhances its aqueous solubility for oral bioavailability while maintaining sufficient lipophilicity for central nervous system (CNS) penetration[1].
Physicochemical Properties
A rigorous understanding of physicochemical properties is essential for formulation design and analytical method development. The quantitative data for budipine hydrochloride is summarized below.
Table 1: Physicochemical Profile of Budipine Hydrochloride
| Property | Value | Causality / Experimental Implication |
| Chemical Formula | C21H28ClN | Dictates the exact mass and isotopic distribution required for high-resolution MS/MS detection[4]. |
| Molecular Weight | 329.91 g/mol | Falls well within the optimal size range (<400 Da) for passive blood-brain barrier penetration[5]. |
| CAS Registry Number | 63661-61-0 | Unique identifier for the hydrochloride salt (Free base: 57982-78-2)[6]. |
| Solubility (DMSO) | ~10.02 mM (2.94 mg/mL) | Requires co-solvents (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80) for stable in vivo aqueous dosing[5]. |
| Lipophilicity (LogP) | ~4.5 (Free base est.) | High lipophilicity necessitates extensive hepatic metabolism (hydroxylation) for clearance[1]. |
Multi-Target Pharmacodynamics (Mechanism of Action)
Budipine does not rely on a single pathway; it is a polypharmacological agent designed to correct the imbalance of striatal output pathways in Parkinson's disease[3].
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NMDA Receptor Antagonism: Acts as an uncompetitive antagonist at the PCP site, mitigating glutamate-induced excitotoxicity[7].
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Dopaminergic Modulation: Inhibits MAO-B and dopamine reuptake, prolonging dopamine residence time in the synaptic cleft[3].
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Anticholinergic Activity: Weak antagonism at muscarinic (M1-M3) receptors helps restore the dopamine/acetylcholine balance in the striatum, specifically suppressing cholinergically evoked tremor[3].
Caption: Multi-target pharmacological mechanisms of Budipine in the central nervous system.
Analytical Methodologies and Chromatographic Workflows
Accurate quantification of budipine in biological matrices (e.g., plasma, brain tissue) is critical for pharmacokinetic (PK) profiling. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard[8].
Self-Validating Experimental Protocol: HPLC-MS/MS Quantification of Budipine
Objective: To isolate and quantify budipine from plasma using Liquid-Liquid Extraction (LLE) to ensure high recovery and minimal matrix effects.
Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
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Procedure: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of internal standard (IS) (e.g., deuterated budipine-d9, 100 ng/mL). Add 300 µL of 1-chlorobutane and 50 µL of phosphate buffer (pH 9.0)[8].
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Causality: Budipine is highly lipophilic and basic. Adjusting the plasma to a basic pH (pH > pKa) ensures the piperidine nitrogen is deprotonated (free base form), driving the partition coefficient heavily toward the organic phase. 1-chlorobutane is selected because it provides an optimal balance of polarity, yielding exceptionally clean chromatograms with high extraction recovery for basic drugs[8].
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Validation Check: Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes. A distinct, clear phase separation must be visible. The upper organic layer contains the analyte.
Step 2: Evaporation and Reconstitution
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Procedure: Transfer 250 µL of the organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
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Causality: Nitrogen evaporation concentrates the sample without causing thermal degradation. Reconstituting in the initial mobile phase conditions prevents solvent-induced peak broadening (the "solvent effect") during column injection.
Step 3: Chromatographic Separation
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Procedure: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Run a gradient elution from 10% to 90% Acetonitrile (containing 0.1% Formic Acid) over 3 minutes at a flow rate of 0.4 mL/min.
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Causality: The hydrophobic C18 stationary phase effectively interacts with the lipophilic diphenyl and tert-butyl groups. The 0.1% formic acid serves as an ion-pairing agent and ensures the piperidine nitrogen is fully protonated (1-ium state), which is critical for positive electrospray ionization (ESI+).
Step 4: MS/MS Detection
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Procedure: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using ESI+. Monitor the precursor-to-product ion transition (e.g., m/z 294.2 → m/z 238.1, representing the loss of the tert-butyl group).
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Causality: MRM provides absolute structural specificity. The fragmentation and loss of the tert-butyl group is the most thermodynamically favored pathway, yielding a highly abundant product ion for maximum sensitivity.
Caption: Step-by-step LC-MS/MS analytical workflow for the quantification of budipine.
In Vitro Receptor Binding Protocol (Validation of Mechanism)
To validate the NMDA receptor antagonism of budipine, a competitive radioligand binding assay is strictly employed[3].
Step-by-Step Methodology: [3H]MK-801 Displacement Assay
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Membrane Preparation: Isolate rat cortical membranes and homogenize in 5 mM Tris-HCl buffer (pH 7.4).
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Causality: The cortex is highly enriched in NMDA receptors. A low ionic strength buffer is chosen to prevent the masking of the intra-channel PCP binding site by endogenous ions.
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Incubation: Incubate 100 µg of membrane protein with 5 nM [3H]MK-801 (a high-affinity PCP site radioligand) and varying concentrations of budipine ( 10−9 to 10−4 M) for 120 minutes at 25°C.
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Causality: 120 minutes ensures thermodynamic equilibrium is reached. Budipine directly competes with [3H]MK-801 for the uncompetitive binding site inside the ion channel pore.
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Termination and Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine).
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Causality: Rapid filtration separates the receptor-bound radioligand from the free radioligand. Polyethylenimine reduces the non-specific binding of the highly lipophilic radioligand to the glass fiber matrix.
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Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and count radioactivity.
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Causality: Ice-cold washes lower the kinetic energy of the system, preventing the rapid dissociation of the receptor-ligand complex during the washing step.
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Validation Check: Calculate the IC50 from the displacement curve and convert to Ki using the Cheng-Prusoff equation. A self-validating control must include a known uncompetitive antagonist (e.g., amantadine) to ensure assay fidelity and receptor viability[3].
References
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Multiple mechanisms of action: the pharmacological profile of budipine Source: PubMed (National Institutes of Health) URL:[Link]
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BUDIPINE - Drug Profile and Pharmacokinetics Source: Inxight Drugs (National Center for Advancing Translational Sciences - NCATS) URL:[Link]
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Budipine - Chemical Structure and Synthesis Source: Wikipedia URL:[Link]
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Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs Source: GTFCh (Society of Toxicological and Forensic Chemistry) URL:[Link]
Sources
- 1. BUDIPINE [drugs.ncats.io]
- 2. Budipine - Wikipedia [en.wikipedia.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride | C21H28ClN | CID 53446757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. evitachem.com [evitachem.com]
- 7. What is the mechanism of Budipine Hydrochloride? [synapse.patsnap.com]
- 8. Making sure you're not a bot! [gtfch.org]
